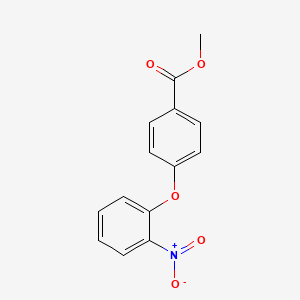

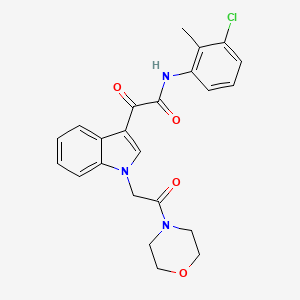

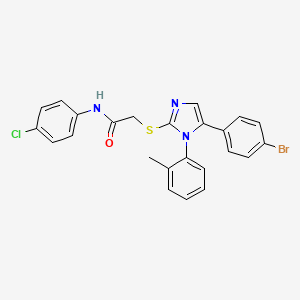

Phenyl (2-(furan-2-yl)-2-(phenylsulfonyl)ethyl)carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Phenyl (2-(furan-2-yl)-2-(phenylsulfonyl)ethyl)carbamate, also known as FUSPEX, is a chemical compound that has gained significant attention in the field of scientific research. The compound is a potent inhibitor of a protein called fatty acid synthase (FAS), which plays a crucial role in the biosynthesis of fatty acids. FAS is overexpressed in many types of cancer cells, making it an attractive target for cancer therapy.

科学的研究の応用

Synthesis and Chemical Properties

- The synthesis of 2,4-disubstituted furans, which involves treating 2,3-dibromo-1-phenylsulfonyl-1-propene with 1,3-diketones under basic conditions, has been a subject of research. This process yields furan derivatives through a selective deacetylation step, dependent on the steric demand of substituents. The strategy enables the preparation of complex furan structures, including naturally occurring compounds, through oxidative or reductive desulfonylation steps (Haines et al., 2011).

- Research on the regiocontrolled synthesis of γ-hydroxybutenolides via singlet oxygen-mediated oxidation of 2-thiophenyl furans highlights a method for transforming furan derivatives into valuable chemical structures through photooxygenation, offering insights into furan chemistry and its potential applications (Kotzabasaki et al., 2016).

- Studies on 2,3-dihalo-1-(phenylsulfonyl)-1-propenes as versatile reagents for synthesizing annulated furans and cyclopentenones show the utility of these reagents in constructing complex furan-based structures, contributing to the development of novel synthetic methodologies (Padwa et al., 1992).

Applications in Drug Synthesis and Biological Activities

- The development of prodrugs for amidines, specifically the synthesis and evaluation of carbamates of 2,5-bis(4-amidinophenyl)furan against Pneumocystis carinii pneumonia, demonstrates the potential medicinal applications of furan derivatives. This research has led to the identification of carbamate analogues with significant anti-PCP activity, providing a basis for further drug development (Rahmathullah et al., 1999).

Novel Chemical Transformations and Derivatives

- The one-step synthesis of 5-acylisothiazoles from furans, involving the conversion of substituted furans into 5-acylisothiazoles through the use of premixed ethyl carbamate and thionyl chloride, showcases innovative approaches to furan functionalization. This method provides a straightforward route to synthesizing diverse furan-based structures with potential applications in chemical synthesis and drug development (Guillard et al., 2001).

特性

IUPAC Name |

phenyl N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO5S/c21-19(25-15-8-3-1-4-9-15)20-14-18(17-12-7-13-24-17)26(22,23)16-10-5-2-6-11-16/h1-13,18H,14H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXPDZGPAMJWZKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2858370.png)

![[2-[1-(4-Methoxyphenyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 2-(4-formylphenoxy)acetate](/img/structure/B2858378.png)

![5-((3,4-Difluorophenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2858382.png)

![N-(3-fluoro-4-methylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/no-structure.png)

![N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)quinoline-2-carboxamide](/img/structure/B2858385.png)

![1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(ethylsulfonyl)phenyl)ethanone](/img/structure/B2858389.png)